molecular formula C10H10BrN3 B15257285 5-(3-Bromophenyl)-1-methyl-1H-pyrazol-4-amine

5-(3-Bromophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15257285
M. Wt: 252.11 g/mol
InChI Key: CFGPAXJLYATHSD-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative . The reaction is usually carried out in ethanol with the addition of a catalytic amount of acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Typical reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
  • 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine
  • 5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

Uniqueness

5-(3-Bromophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and binding properties. This unique structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-(3-bromophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H10BrN3/c1-14-10(9(12)6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3

InChI Key

CFGPAXJLYATHSD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC(=CC=C2)Br

Origin of Product

United States

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